Ethyl 1-methyl-1H-indole-7-carboxylate
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Overview
Description
Ethyl 1-methyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a significant structural motif in many biologically active compounds, making it a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1H-indole-7-carboxylate typically involves the esterification of 1-methyl-1H-indole-7-carboxylic acid. One common method includes the reaction of 1-methyl-1H-indole-7-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-methyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-indole-7-carboxylate
- 1-methyl-1H-indole-7-carboxylic acid
- Ethyl 1H-indole-7-carboxylate
Uniqueness
This compound is unique due to its specific ester functional group and methyl substitution on the indole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 1-methyl-1H-indole-7-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological activities. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO2 and a molecular weight of approximately 203.24 g/mol. Its structure features an indole ring substituted with an ethyl ester at the carboxylic acid position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as CD38, which plays a crucial role in calcium signaling and energy metabolism. Inhibition of CD38 can lead to altered cell proliferation and apoptosis .
- Receptor Modulation : this compound may interact with receptors involved in various signaling pathways, potentially modulating their activity.
Anticancer Activity
Several studies have reported the anticancer potential of indole derivatives, including this compound. For instance, research indicates that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial activity against various pathogens. This compound may exhibit similar properties, contributing to its potential as a therapeutic agent against infections .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. This compound could reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Study on Anticancer Mechanisms
A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways .
Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound exhibited notable inhibitory concentrations (MIC values) against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Pharmacokinetics (ADME Properties)
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Property | Description |
---|---|
Absorption | Rapidly absorbed following oral administration |
Distribution | Widely distributed in tissues |
Metabolism | Primarily metabolized in the liver |
Excretion | Excreted mainly via urine |
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 1-methylindole-7-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-4-5-9-7-8-13(2)11(9)10/h4-8H,3H2,1-2H3 |
InChI Key |
AYLDECYKZLNYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N(C=C2)C |
Origin of Product |
United States |
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